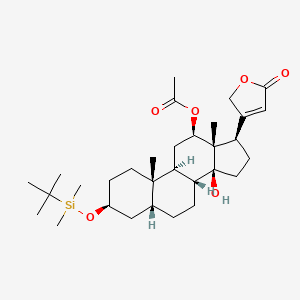
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is a synthetic derivative of digoxigenin, a steroid found in the foxglove plant. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which is used to protect the hydroxyl group during chemical reactions. The molecular formula of this compound is C31H50O6Si, and it has a molecular weight of 546.811 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves multiple steps, starting from digoxigenin. The key step is the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin has several applications in scientific research:
Biology: The compound is used in studies related to steroid metabolism and function.
Medicine: It serves as a reference material in pharmacokinetic studies of cardiotonic steroids.
Industry: The compound is used in the production of high-quality reference materials and proficiency testing.
Mechanism of Action
The mechanism of action of Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin involves its interaction with molecular targets such as sodium-potassium ATPase. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular calcium levels, which enhances cardiac contractility. The TBDMS group protects the hydroxyl group during these interactions, ensuring the compound’s stability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Digoxin: A cardiotonic steroid used to treat heart conditions.
Neodigoxin: An isomer of digoxin with similar cardiotonic properties.
Digitoxin: Another cardiotonic steroid with a longer half-life compared to digoxin.
Uniqueness
Des-3-hydroxy-3-((tert-butyldimethylsilyl)oxy) 12beta-Aacetyldigoxigenin is unique due to the presence of the TBDMS group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of other complex molecules and a useful reference material in scientific research.
Properties
Molecular Formula |
C31H50O6Si |
|---|---|
Molecular Weight |
546.8 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate |
InChI |
InChI=1S/C31H50O6Si/c1-19(32)36-26-17-25-24(31(34)14-12-23(30(26,31)6)20-15-27(33)35-18-20)10-9-21-16-22(11-13-29(21,25)5)37-38(7,8)28(2,3)4/h15,21-26,34H,9-14,16-18H2,1-8H3/t21-,22+,23-,24-,25+,26-,29+,30+,31+/m1/s1 |
InChI Key |
PFYCTKRHKGEMDC-SPBYPCDYSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(CC[C@@H](C3)O[Si](C)(C)C(C)(C)C)C)[C@@]4([C@]1([C@H](CC4)C5=CC(=O)OC5)C)O |
Canonical SMILES |
CC(=O)OC1CC2C(CCC3C2(CCC(C3)O[Si](C)(C)C(C)(C)C)C)C4(C1(C(CC4)C5=CC(=O)OC5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















